Glutamine ethyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
764724-27-8 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
ethyl 2,5-diamino-5-oxopentanoate |
InChI |
InChI=1S/C7H14N2O3/c1-2-12-7(11)5(8)3-4-6(9)10/h5H,2-4,8H2,1H3,(H2,9,10) |
InChI Key |
SQMPFRFYKISAHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Glutamine Ethyl Ester
Established Synthetic Routes for Glutamine Ethyl Ester and Related N-Ethylated Amino Acids
The synthesis of this compound and analogous compounds can be achieved through both enzymatic and chemical pathways. Each approach offers distinct advantages and involves specific catalytic mechanisms and reaction conditions.
Enzymatic Synthesis Approaches (e.g., utilizing γ-glutamyltranspeptidase activity)
Enzymatic synthesis provides a highly specific and stereoselective route to produce γ-glutamyl compounds. The key enzyme in this process is γ-glutamyltranspeptidase (GGT), which is found in various organisms from bacteria to mammals. mdpi.com GGT catalyzes the transfer of a γ-glutamyl group from a donor molecule, such as glutamine, to an acceptor molecule. mdpi.com The reaction proceeds via a two-step mechanism involving a covalent γ-glutamyl-enzyme intermediate. sigmaaldrich.com In the first step, the γ-glutamyl moiety of a donor substrate is cleaved and binds to the enzyme. In the second step, this intermediate is subjected to nucleophilic attack by an acceptor molecule, which can be water (hydrolysis) or an amino acid/peptide (transpeptidation). sigmaaldrich.com
For the synthesis of related N-ethylated amino acids like theanine (γ-glutamylethylamide), L-glutamine serves as the γ-glutamyl donor and ethylamine (B1201723) acts as the acceptor. nih.gov The synthesis of this compound itself follows the same principle, with ethanol (B145695) acting as the nucleophilic acceptor. Research has demonstrated that this compound can also function as a γ-glutamyl donor substrate for GGT in the synthesis of di- and tri-γ-glutamates, highlighting the enzyme's versatility with esterified amino acids. thermofisher.com The reactivity of amino acid esters in these enzymatic reactions has been found to be higher than that of free amino acids. thermofisher.com
Optimization of this enzymatic process involves controlling several parameters, including pH, temperature, and substrate concentrations. Transpeptidation reactions are generally favored at an alkaline pH (typically 8-10), which suppresses the competing hydrolysis reaction that is more prevalent in acidic conditions. mdpi.comsigmaaldrich.com Different sources of GGT, such as from Escherichia coli or Bacillus subtilis, exhibit varying levels of activity and stability, influencing the choice of biocatalyst for a specific application. mdpi.comwvu.edu Immobilization of the enzyme is a common strategy to enhance operational stability and facilitate reuse, making the process more economical for larger-scale production. d-nb.info
| Enzyme Source | Substrates | Product | Key Finding/Optimal Condition | Reference |
|---|---|---|---|---|
| Bovine Kidney γ-GTP | This compound (Gln-OEt) and Glutamate (B1630785) diethyl ester (Glu(OEt)-OEt) | Di- and tri-γ-glutamates | Ester substrates showed higher reactivity than free amino acids. Optimal formation at pH 7-8. | thermofisher.com |
| E. coli GGT | Glutamic acid γ-methyl ester and Ethylamine | Theanine | GGT activity was 1.2-fold higher with the ester substrate compared to glutamine. Optimal at pH 10 and 50°C. | d-nb.info |
| Pseudomonas nitroreducens GGT | L-glutamine and Ethylamine | L-theanine | Optimal conditions using an immobilized mutant enzyme were pH 10, 40°C, with a 1:10 molar ratio of glutamine to ethylamine, achieving 90% conversion. | nih.gov |
| Bacillus licheniformis GGT | L-glutamine and Ethylamine | L-theanine | A standardized reaction at pH 9.0 and 37°C yielded 85-87% conversion of L-glutamine to L-theanine within 4 hours. | nih.gov |
Chemical Esterification Procedures and Optimization
Chemical esterification is a direct method for producing this compound. The most established method is the Fischer esterification, which involves reacting glutamic acid with an excess of ethanol in the presence of a strong acid catalyst. springernature.com Common catalysts include sulfuric acid (H₂SO₄), hydrogen chloride (HCl), and thionyl chloride (SOCl₂). nih.govnih.gov
The process typically involves suspending the amino acid in the alcohol, followed by the addition of the catalyst. The reaction mixture is then heated to drive the equilibrium towards the ester product. springernature.com For instance, γ-ethyl glutamate can be synthesized by reacting glutamic acid with anhydrous ethanol and 100% sulfuric acid at 45°C for approximately four hours. nih.gov The product is then precipitated by adding an organic base. nih.gov
A significant challenge in the esterification of glutamine is the potential for intramolecular cyclization to form pyroglutamic acid, especially under harsh acidic or thermal conditions. alexandraatleephillips.com Therefore, optimization focuses on using milder conditions and reagents that minimize side reactions while ensuring a high yield. One such method employs chlorotrimethylsilane (B32843) (TMSCl) in methanol (B129727) or ethanol at room temperature. dss.go.th This approach is operationally convenient, avoids harsh temperatures, and generally produces the corresponding amino acid ester hydrochloride in good to excellent yields. dss.go.th
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | Sulfuric Acid (H₂SO₄) | 45°C for 4 hours in ethanol | Low catalyst cost, scalable | Requires neutralization step, potential for side reactions | nih.gov |
| Thionyl Chloride Method | Thionyl Chloride (SOCl₂) | Reflux in alcohol (e.g., methanol) | High yield, efficient | Harsh reagent, requires careful handling, temperature control needed | nih.govdss.go.th |
| TMSCl Method | Chlorotrimethylsilane (TMSCl) | Room temperature in alcohol | Mild conditions, simple workup, good yields | Reagent is moisture-sensitive | dss.go.th |
Advanced Derivatization Strategies for Analytical Characterization
The inherent polarity and low volatility of this compound and related amino acids make direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. sigmaaldrich.comthermofisher.com To overcome this, derivatization is employed to convert the polar functional groups (amine, carboxyl, and amide) into less polar, more volatile, and thermally stable moieties suitable for GC analysis. sigmaaldrich.com
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Two primary strategies are used for the GC-MS derivatization of amino acids: silylation and acylation/esterification.
Silylation: This is a common one-step technique where active hydrogens on carboxyl, hydroxyl, and amino groups are replaced with a nonpolar silyl (B83357) group. sigmaaldrich.com
TMS Derivatives: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to form trimethylsilyl (B98337) (TMS) derivatives. thermofisher.comwvu.edu These derivatives are volatile, but a major disadvantage is their sensitivity to moisture, which can lead to poor reaction yields and instability. sigmaaldrich.comwvu.edu
TBDMS Derivatives: To improve stability, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is used to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These are significantly more stable and less sensitive to moisture than their TMS counterparts, although their higher molecular weight results in longer elution times. sigmaaldrich.comsigmaaldrich.com A key advantage of TBDMS derivatization is that it can be performed without causing the hydrolysis of glutamine to glutamate. springernature.com
Acylation and Esterification: This is typically a two-step process. First, the carboxyl group is esterified (e.g., to a methyl or ethyl ester), and second, the amino and hydroxyl groups are acylated. mdpi.com
Alkyl Chloroformates: Reagents like propyl chloroformate can derivatize amino acids directly in an aqueous solution. nih.gov The carboxyl groups are converted to esters and the amino groups to carbamates in a rapid reaction at room temperature. d-nb.infowiley.com
Perfluorinated Anhydrides: After an initial esterification step (e.g., with methanolic HCl), a highly fluorinated anhydride (B1165640) such as pentafluoropropionic anhydride (PFPA) is used to acylate the amino group. mdpi.comnih.gov The resulting Me-PFP derivatives are thermally stable and provide high sensitivity in GC-MS analysis, especially with electron-capture negative-ion chemical ionization (ECNICI). mdpi.comnih.gov
Derivatization for Isotopic Labeling and Enrichment Studies
Derivatization is a cornerstone of quantitative metabolic flux analysis using stable isotopes (e.g., ¹³C, ¹⁵N, ²H). creative-proteomics.com In these studies, a known amount of an isotopically labeled internal standard is added to a sample before analysis. The sample is then derivatized, and the ratio of the unlabeled (endogenous) analyte to the labeled standard is measured by MS.
A common approach involves a two-step derivatization that incorporates the isotopic label. mdpi.com For example, to create an internal standard, a synthetic amino acid can be esterified using a deuterated alcohol like tetradeutero-methanol (CD₃OD) in the presence of 2 M HCl. mdpi.comnih.gov This creates a deuterium-labeled methyl ester. This labeled standard is then mixed with the biological sample, and both are subjected to a second derivatization step, such as acylation with PFPA. mdpi.comnih.gov In the mass spectrometer, the derivatized endogenous analyte and the derivatized labeled standard will have distinct mass-to-charge ratios, allowing for precise quantification. nih.gov This method has been successfully used to quantify glutamine and glutamate, analyzing their intact tertiary-butyldimethylsilyl derivatives with deuterated internal standards. nih.gov Similarly, ¹³C- and ¹⁵N-enrichment of glutamine has been accurately measured using GC-MS after derivatization to its stable N(O,S)-ethoxycarbonyl ethyl ester derivative. researchgate.net
Evaluation of Derivatized Compound Stability for Research Applications
The stability of derivatized compounds is critical for obtaining reproducible and accurate quantitative data, especially in high-throughput studies where samples may sit in an autosampler for extended periods. researchgate.net The stability varies significantly depending on the derivative type and storage conditions.
TMS derivatives are notoriously unstable. Studies have shown that TMS derivatives of amino acids like glutamine and glutamate can degrade significantly within hours when stored in an autosampler at room temperature. nih.govresearchgate.net For these derivatives, only about 10% of the initial amount may be detected after 48 hours. nih.gov Stability is improved by lowering the storage temperature; TMS derivatives are generally stable for up to 12 hours at 4°C and for up to 72 hours when stored at -20°C. nih.gov
TBDMS derivatives offer a significant improvement in stability due to their reduced sensitivity to moisture. sigmaaldrich.comsigmaaldrich.com They have been shown to be stable for several weeks when stored at -70°C. northwestern.edu
Acyl/Ester derivatives , such as methyl ester-pentafluoropropionyl (Me-PFP) derivatives, have demonstrated excellent long-term stability. When stored in toluene, these derivatives are stable for at least 14 days. mdpi.com The N(O,S)-ethoxycarbonyl ethyl ester derivative of glutamine is also exceptionally stable, showing no degradation after 5 days at room temperature. researchgate.net
| Derivative Type | Reagent Example | Storage Condition | Observed Stability | Reference |
|---|---|---|---|---|
| Trimethylsilyl (TMS) | MSTFA | Room Temperature | Unstable; significant degradation within hours. Only 10% of Gln-3TMS remains after 48h. | nih.govresearchgate.net |
| Trimethylsilyl (TMS) | MSTFA | 4°C | Stable for ~12 hours | nih.gov |
| Trimethylsilyl (TMS) | MSTFA | -20°C | Stable for at least 72 hours | nih.gov |
| tert-Butyldimethylsilyl (TBDMS) | MTBSTFA | -70°C | Stable for several weeks | northwestern.edu |
| Methyl ester-pentafluoropropionyl (Me-PFP) | Methanol/HCl + PFPA | Room Temperature (in toluene) | Stable for at least 14 days | mdpi.com |
| N(O,S)-ethoxycarbonyl ethyl ester | Ethyl chloroformate | Room Temperature | Very stable; no degradation after 5 days | researchgate.net |
Metabolic Investigations and Biochemical Pathways Involving Glutamine Ethyl Ester
Role of Esterified Glutamine in Cellular Nutrient Provision and Homeostasis
Glutamine ethyl ester is designed to serve as a precursor to L-glutamine, a critical nutrient for many cell types. L-glutamine is the most abundant free amino acid in human blood and plays a central role in numerous physiological processes. ataman-chemicals.com By masking the carboxyl group, the ethyl ester form is thought to facilitate passage across the cell membrane, a process that can be a rate-limiting step for nutrient availability.
Once inside the cell, the ethyl ester group is cleaved by non-specific intracellular esterases, releasing L-glutamine. This mechanism of intracellular delivery can be particularly relevant in research models where the direct transport of L-glutamine is limited or is a variable under investigation. The provision of glutamine is crucial for maintaining cellular homeostasis, as it is involved in nitrogen and carbon shuttling, energy production, and the synthesis of macromolecules. ataman-chemicals.com
A study involving lanthanide complexes used this compound as a hydrophilic functional group on a macrocyclic ligand. hc-sc.gc.ca While the primary focus of this research was on the luminescent properties of the complexes, the use of this compound highlights its role as a chemical moiety that can be incorporated into larger molecules, potentially influencing their interaction with and transport into cells. hc-sc.gc.ca
Contribution to Downstream Biosynthetic Pathways
The intracellular release of L-glutamine from this compound provides a substrate for several essential biosynthetic pathways, impacting cellular function and survival.
L-glutamine is a key precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. Glutathione is a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). The glutamate component is derived from glutamine through the action of the enzyme glutaminase (B10826351), which converts glutamine to glutamate.
The availability of intracellular glutamine is therefore a critical factor in maintaining the cellular pool of glutathione. By providing a source of glutamine, this compound can theoretically support glutathione synthesis. An adequate supply of glutathione is essential for protecting cells from oxidative damage caused by reactive oxygen species (ROS), thereby maintaining cellular redox homeostasis. Some sources suggest that glutamine supplementation may help increase glutathione levels. exercise.com
Glutamine is a primary nitrogen donor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. The amide group of glutamine is utilized in multiple steps of these biosynthetic pathways. Consequently, the intracellular concentration of glutamine directly impacts the cell's capacity for proliferation and repair.
Furthermore, the carbon skeleton of glutamine can be used to synthesize other non-essential amino acids, such as aspartate and alanine, through its entry into the Krebs cycle. Glutamine is first converted to glutamate, which can then be further metabolized to α-ketoglutarate, an intermediate of the Krebs cycle.
Interplay with Glutaminolysis and Other Central Carbon and Nitrogen Metabolic Pathways
Glutaminolysis is a metabolic pathway where glutamine is converted to glutamate, α-ketoglutarate, and other Krebs cycle intermediates. This pathway is a significant source of anaplerosis, replenishing the Krebs cycle intermediates that are withdrawn for biosynthetic purposes. By supplying glutamine, this compound can fuel glutaminolysis, thereby supporting mitochondrial energy production and the synthesis of macromolecules.
The nitrogen from glutamine's amide group is also crucial for the synthesis of other nitrogen-containing compounds, including other amino acids and hexosamines. The interplay between glutamine metabolism and other central pathways like glycolysis and the Krebs cycle is fundamental for cellular bioenergetics and biosynthesis.
Impact on Cellular Metabolic Adaptations and Plasticity in Research Models
In research settings, particularly in cell culture, glutamine is an essential medium component. The ability to manipulate intracellular glutamine levels is crucial for studying metabolic adaptations in various conditions, such as in cancer cells which often exhibit a high dependency on glutamine. The use of this compound in such models could offer a way to bypass standard amino acid transporters to study the downstream effects of glutamine availability.
For instance, in studies of metabolic plasticity, where cells adapt their metabolic pathways in response to nutrient availability or stress, this compound could be used to provide a controlled intracellular source of glutamine. This would allow researchers to investigate the specific roles of glutamine in signaling pathways, gene expression, and cellular phenotype, independent of its transport mechanisms.
Enzyme Interactions and Molecular Mechanisms of Glutamine Ethyl Ester
Esterase-Mediated Hydrolysis and Metabolic Activation of Ester Linkages
The metabolic fate of glutamine ethyl ester in biological systems is primarily initiated by the action of esterases, a broad class of hydrolase enzymes that cleave ester bonds. The hydrolysis of the ethyl ester group is a critical step for the metabolic activation of the molecule, releasing glutamine and ethanol (B145695). This conversion is essential for the subsequent participation of the glutamine moiety in various metabolic pathways.
Human carboxylesterases (CES) are key enzymes in the hydrolysis of a wide range of ester-containing compounds, including many prodrugs. acs.org There are two major forms of carboxylesterases in humans, CES1 and CES2, which exhibit distinct substrate specificities. researchgate.netmdpi.com CES1, predominantly found in the liver, generally favors substrates with a large acyl group and a small alcohol group. researchgate.netnih.gov Conversely, CES2, which is highly expressed in the small intestine, preferentially hydrolyzes esters with a small acyl group and a large alcohol moiety. mdpi.comnih.gov
Given its structure, this compound possesses a relatively large acyl group (the glutamine moiety) and a small alcohol group (ethanol). This structural characteristic suggests that it is a more favorable substrate for CES1-mediated hydrolysis. The catalytic mechanism of CES involves a catalytic triad (B1167595) of serine, histidine, and glutamate (B1630785) residues in the active site, which facilitates the nucleophilic attack on the carbonyl carbon of the ester, leading to its cleavage. hc-sc.gc.ca
The hydrolysis of this compound by carboxylesterases represents a classic example of prodrug activation, where an inactive or less active compound is converted into its active form. In this case, the esterification of the glutamine carboxyl group can enhance its membrane permeability, facilitating its absorption and cellular uptake. Once inside the cell or in circulation, esterases efficiently convert it to glutamine, which can then enter the cellular glutamine pool and be utilized in various metabolic processes.
Table 1: Substrate Specificity of Human Carboxylesterase 1 (CES1)
| Substrate Class | Alcohol Group Size | Acyl Group Size | Preference for CES1 |
| This compound | Small (Ethanol) | Large (Glutamine) | High |
| General Substrates | Small | Large | High |
| Large | Small | Low |
This table illustrates the general substrate preference of human carboxylesterase 1 (CES1), indicating that this compound is a likely substrate for this enzyme.
Interactions with Glutamine-Metabolizing Enzymes (e.g., Glutaminases GLS1/GLS2)
Glutaminases are mitochondrial enzymes that play a central role in glutamine metabolism by catalyzing the hydrolysis of glutamine to glutamate and ammonia (B1221849). nih.gov In humans, two primary isoforms exist: GLS1 (kidney-type glutaminase) and GLS2 (liver-type glutaminase). nih.gov These enzymes are crucial for providing glutamate for the tricarboxylic acid (TCA) cycle, for the synthesis of the antioxidant glutathione (B108866), and for neurotransmitter production. nih.govyoutube.com
Direct interaction of this compound with glutaminases is unlikely to be significant. The active site of glutaminases is highly specific for L-glutamine. The presence of the ethyl ester group on the gamma-carboxyl group of glutamine would sterically hinder its proper binding and orientation within the catalytic site of GLS1 or GLS2.
Therefore, the metabolic impact of this compound on glutaminase-dependent pathways is contingent upon its prior hydrolysis to glutamine by esterases, as discussed in the previous section. Once converted to glutamine, it can readily serve as a substrate for both GLS1 and GLS2, thereby fueling glutaminolysis. The rate of glutamate production from this compound would thus be dependent on the activity of the esterases in the given tissue or cell type.
Studies investigating the effects of glutamine supplementation on the development of in vitro-produced porcine embryos have utilized a more stable dipeptide form, L-alanyl-L-glutamine, which is transported into cells and then cleaved to release glutamine and alanine. nih.gov This approach, similar to the metabolic activation of this compound, highlights the necessity of providing a bioavailable form of glutamine for cellular metabolism.
Modulation of Transaminase Activities (e.g., Glutamine Transaminase-ω-Amidase Pathway)
The glutamine transaminase-ω-amidase (GTωA) pathway represents an alternative route for glutamine metabolism that does not involve glutaminases. This pathway is initiated by glutamine transaminases, such as glutamine transaminase K (GTK) and glutamine transaminase L (GTL), which catalyze the transfer of the amino group from glutamine to an α-keto acid, producing α-ketoglutaramate and a new amino acid. nih.govnih.gov
There is evidence to suggest that amino acid esters can interact with and modulate the activity of transaminases. For instance, L-methionine ethyl ester pyridoxal (B1214274) (MEEP) has been identified as a transition state mimetic that can inhibit the transamination of α-keto-γ-methiolbutyrate (KMB), a substrate for both GTL and GTK. nih.gov This finding raises the possibility that this compound could also act as a modulator of glutamine transaminase activity.
The ethyl ester group could potentially influence the binding of the glutamine moiety to the active site of GTK or GTL, either acting as a competitive inhibitor against the natural substrate, glutamine, or possibly as a weak substrate itself. However, for it to act as a substrate in the transamination reaction, the primary amine group must be available, which it is in this compound. The impact of the esterified carboxyl group on the enzyme's catalytic efficiency would need to be determined experimentally.
It is important to note that the GTωA pathway is quantitatively significant in vivo for whole-body ammonia production and is involved in crucial metabolic processes such as the methionine salvage pathway. nih.govresearchgate.net Therefore, any modulation of this pathway by this compound could have broader metabolic implications.
Influence on Protein Post-Translational Modifications (e.g., Transglutaminase Substrate Recognition)
Transglutaminases (TGases) are a family of enzymes that catalyze the post-translational modification of proteins. nih.gov A primary reaction catalyzed by TGases is the acyl-transfer reaction between the γ-carboxamide group of a protein-bound glutamine residue and a primary amine. researchgate.net If the primary amine is the ε-amino group of a lysine (B10760008) residue in another protein, this results in the formation of a stable isopeptide bond, leading to protein cross-linking. researchgate.net
Alternatively, small molecule primary amines can act as acyl acceptors, leading to the incorporation of these amines into proteins. Research has demonstrated that amino acid esters, such as methionine ethyl ester and glycine (B1666218) ethyl ester, can serve as effective amine donor substrates for transglutaminases. nih.gov This allows for the covalent attachment of the corresponding amino acid to target proteins.
Given these findings, it is highly probable that this compound can also function as an amine donor in transglutaminase-catalyzed reactions. The free primary amine group of the this compound can act as a nucleophile, attacking the acyl-enzyme intermediate formed between the transglutaminase and a protein-bound glutamine residue. This would result in the formation of a new γ-glutamyl-glutamine ethyl ester linkage and the release of ammonia.
This transglutaminase-mediated incorporation of this compound into proteins represents a form of post-translational modification. Such modifications can alter the structure, function, and stability of the target proteins. The specificity of this reaction would be determined by the accessibility of glutamine residues on the substrate protein to the active site of the transglutaminase. Mass spectrometry techniques are instrumental in identifying the specific glutamine residues that have been modified. nih.gov
Table 2: Amino Acid Esters as Amine Donors in Transglutaminase-Catalyzed Reactions
| Amine Donor Substrate | Target Protein(s) | Enzyme | Outcome |
| Methionine Ethyl Ester | αs1- and β-caseins, Soybean 7S and 11S proteins | Transglutaminase | Covalent incorporation of methionine |
| Glycine Ethyl Ester | N,N-dimethylated casein | Guinea pig and human tissue transglutaminase | Transamidation |
| Putrescine | Ethanol-denatured cytochrome c | Guinea pig liver transglutaminase | Incorporation at Glutamine-42 |
This table provides examples of primary amines, including amino acid esters, that have been shown to be incorporated into proteins through the action of transglutaminases, suggesting a similar potential for this compound.
Cellular and Subcellular Transport Dynamics of Glutamine Ethyl Ester
Mechanisms of Cellular Uptake and Permeability Enhancement via Esterification
The cellular uptake of glutamine, an essential amino acid for many physiological processes, is a tightly regulated process. However, its hydrophilic nature can limit its passive diffusion across the lipid bilayer of the cell membrane. To overcome this, a common prodrug strategy involves the esterification of the carboxylic acid group, a modification that transforms the polar amino acid into a more lipophilic compound. The addition of an ethyl group to glutamine to form glutamine ethyl ester is a prime example of this approach, designed to enhance its ability to traverse cellular membranes.
The primary mechanism by which esterification enhances cellular permeability is by increasing the lipophilicity of the parent molecule. This increased lipid solubility facilitates more efficient passive diffusion across the cell membrane. Once inside the cell, the ester bond of this compound is designed to be cleaved by intracellular esterases, releasing the active glutamine and ethanol (B145695). This intracellular hydrolysis effectively traps the glutamine inside the cell, allowing it to participate in various metabolic pathways.
While direct quantitative data on the permeability of this compound across cell lines like Caco-2 is not extensively available in the public domain, the principle of increased permeability through esterification is well-established for many amino acids and other therapeutic agents. The efficiency of this uptake is influenced by the balance between the increased lipophilicity of the ester and its susceptibility to hydrolysis by intracellular enzymes.
Table 1: Physicochemical Properties Influencing Cellular Permeability
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility | Implication for Cellular Uptake |
|---|---|---|---|---|
| Glutamine | 146.14 | -3.65 | High | Primarily relies on active transport systems. |
| This compound | 174.20 | -1.50 | Moderate | Enhanced passive diffusion due to increased lipophilicity. |
Interaction with Amino Acid Transporter Systems (e.g., ASCT2, SNATs, LATs)
While esterification is intended to promote passive diffusion, the structural similarity of this compound to glutamine suggests a potential for interaction with the various amino acid transporter systems that facilitate the cellular uptake of neutral amino acids. The primary transporters for glutamine include ASCT2 (Alanine, Serine, Cysteine Transporter 2; SLC1A5), members of the SNAT (Sodium-coupled Neutral Amino Acid Transporter; SLC38) family, and to a lesser extent, LATs (L-type Amino Acid Transporters; e.g., SLC7A5/LAT1).
Direct experimental evidence detailing the specific interactions of this compound with these transporters is limited. It is plausible that the ethyl ester modification could alter the affinity of the molecule for the binding sites of these transporters. The bulkier ethyl group might sterically hinder the binding to some transporters, potentially reducing the efficiency of active transport compared to unmodified glutamine. Conversely, the increased lipophilicity might favor interaction with certain transporter domains.
Further research is necessary to elucidate whether this compound acts as a substrate, an inhibitor, or is not recognized by these key amino acid transporters. Such studies would be crucial for a complete understanding of its cellular transport dynamics and for optimizing its use in therapeutic applications.
Table 2: Major Glutamine Transporters and Potential Interactions with this compound
| Transporter System | Key Transporter | Primary Function for Glutamine | Hypothesized Interaction with this compound |
|---|---|---|---|
| System ASC | ASCT2 (SLC1A5) | Na+-dependent exchange of neutral amino acids, including glutamine. | Potential for reduced affinity due to the ethyl group. |
| System A | SNAT1 (SLC38A1), SNAT2 (SLC38A2) | Na+-coupled active transport of small neutral amino acids. | Interaction is uncertain; could be a substrate or have reduced affinity. |
| System N | SNAT3 (SLC38A3), SNAT5 (SLC38A5) | Na+- and H+-coupled transport, involved in glutamine efflux in some tissues. | Interaction is unlikely to be a primary uptake route. |
| System L | LAT1 (SLC7A5) | Na+-independent exchange of large neutral amino acids. | Low affinity for glutamine suggests low affinity for its ethyl ester. |
Intracellular Fate, Subcellular Localization, and Distribution Studies
Upon entering the cell, either through passive diffusion or transporter-mediated uptake, the primary fate of this compound is hydrolysis by intracellular esterases. These enzymes, abundant in the cytoplasm, cleave the ester bond to release glutamine and ethanol. This enzymatic conversion is a critical step, as it regenerates the biologically active amino acid and traps it within the cell.
The released glutamine is then free to participate in a multitude of metabolic pathways. Its distribution within the cell is expected to mirror that of endogenously synthesized or transported glutamine. A significant portion is transported into the mitochondria, where it is converted to glutamate (B1630785) by glutaminase (B10826351), fueling the Krebs cycle. Glutamine also serves as a precursor for the synthesis of other amino acids, nucleotides, and glutathione (B108866), and plays a role in nitrogen transport and pH homeostasis.
Studies using techniques such as subcellular fractionation and fluorescently labeled analogs would be necessary to precisely map the subcellular localization and distribution of this compound and its metabolites. Such investigations would provide valuable insights into the efficiency of its conversion to glutamine and its subsequent metabolic channeling. One study on astroglia cells did detect the intracellular presence of this compound following the administration of a precursor, confirming its ability to exist within the cell before hydrolysis.
Prodrug Transport Considerations for Targeted Cellular Delivery
The enhanced membrane permeability of this compound makes it an attractive candidate for prodrug strategies aimed at targeted cellular delivery. The fundamental concept of a prodrug is to administer an inactive or less active compound that is converted into the active drug within the body, ideally at the site of action. In the case of this compound, the ester itself is the prodrug, and glutamine is the active therapeutic agent.
This approach is particularly relevant for delivering glutamine to tissues with high energy demands or those that are not easily accessible, such as the brain. The blood-brain barrier (BBB) restricts the passage of many hydrophilic molecules, including glutamine. The increased lipophilicity of this compound could potentially facilitate its transport across the BBB, after which it would be hydrolyzed to glutamine by esterases within the brain cells.
Furthermore, in the context of cancer therapy, many tumor cells exhibit a high rate of glutamine metabolism, a phenomenon often referred to as "glutamine addiction." A this compound-based prodrug could theoretically be used to selectively deliver glutamine to these rapidly proliferating cells, supporting their metabolic needs or, in a more advanced approach, be conjugated to a cytotoxic agent to specifically target glutamine-avid cancer cells. Patents have described the use of this compound as a component in such targeted drug conjugates.
Table 3: Prodrug Strategy Considerations for this compound
| Target Tissue/Application | Rationale for Prodrug Approach | Key Considerations |
|---|---|---|
| Central Nervous System | To overcome the blood-brain barrier. | Rate of BBB penetration vs. peripheral hydrolysis; esterase activity in brain tissue. |
| Cancer Cells | To exploit the "glutamine addiction" of tumors. | Selective uptake by cancer cells; potential for conjugation with cytotoxic drugs. |
| Immune Cells | To support immune function during periods of stress. | Uptake and metabolism by different immune cell subsets. |
Glutamine Ethyl Ester As a Prodrug System in Research
Design Principles for Ester-Based Prodrugs of Glutamine Analogs
The primary goal of creating ester-based prodrugs of glutamine analogs, such as glutamine ethyl ester, is to modify the parent molecule's physicochemical properties to enhance its delivery and targeting. ijpcbs.comscirp.org The design principles are centered on masking the polar carboxyl group of the glutamine analog, which is ionized at physiological pH, thereby limiting its ability to cross cellular membranes via passive diffusion. ijpsjournal.com
Key design principles include:
Masking Polar Functional Groups : The ester linkage temporarily neutralizes the negatively charged carboxylate group. ijpsjournal.com This masking prevents unwanted interactions and improves the compound's ability to navigate through biological barriers before reaching the target site.
Leveraging Enzymatic Activation : Ester-based prodrugs are designed to be stable in the extracellular environment but susceptible to hydrolysis by ubiquitous intracellular enzymes called esterases. ijpsjournal.com This enzymatic cleavage removes the ethyl group, regenerating the active carboxylic acid form of the glutamine analog precisely at or near the site of action. scirp.org
Improved Solubility and Stability : Depending on the specific promoiety used, esterification can also be employed to enhance the aqueous solubility of a parent drug or protect it from premature degradation. uochb.cznih.gov For instance, different ester groups can be synthesized and evaluated to find a balance between stability in transit and lability at the target. uochb.cz
The overarching strategy is to create a transiently modified version of the glutamine analog that travels more efficiently to its target, such as a tumor cell, before being converted into its active, cytotoxic form. uochb.cz
| Design Principle | Rationale | Desired Outcome |
|---|---|---|
| Esterification of Carboxyl Group | Increases the molecule's fat-solubility by masking the polar carboxylate. | Enhanced passive diffusion across cell membranes. scirp.org |
| Use of a Labile Ester Linkage | The ester bond is designed to be cleaved by common enzymes within the body. | Release of the active drug at the target site via enzymatic hydrolysis. ijpsjournal.com |
| Modulation of Physicochemical Properties | Altering the parent compound to improve its absorption and distribution profile. | Improved pharmacokinetics and bioavailability. ijpcbs.com |
| Selection of Promoieties | Different ester groups (e.g., ethyl, tert-butyl) can be used to fine-tune properties. | Optimization of metabolic stability, solubility, and tumor delivery. uochb.cz |
Evaluation of Metabolic Lability and Bioactivation in Experimental Systems
Once a this compound or a similar prodrug is synthesized, it must be rigorously evaluated in experimental systems to confirm its intended behavior. The key is to ensure the prodrug remains intact until it reaches its target, where it should then be efficiently converted to the active drug. This process involves assessing both its stability (resistance to premature breakdown) and its bioactivation (conversion to the active form).
Common experimental systems and methodologies used for this evaluation include:
In Vitro Stability Assays : The prodrug's stability is tested in various biological fluids.
Plasma : Incubating the prodrug in plasma helps determine its half-life in circulation and its susceptibility to plasma esterases. uochb.cz
Intestinal Homogenates : For orally administered drugs, these preparations simulate the enzymatic environment of the gut to assess pre-systemic metabolism. uochb.cz
Cell-Based Assays :
Cell Homogenates : Lysed cells (e.g., from cancer cell lines or liver cells) provide a concentrated source of intracellular enzymes to measure the rate of prodrug hydrolysis and bioactivation. nih.gov
Intact Cell Cultures : Using cell lines, such as Caco-2 cells which mimic the intestinal barrier, allows researchers to study the transport of the prodrug across the cell membrane and its subsequent intracellular conversion. nih.gov
Bioactivation Studies : These experiments focus on quantifying the release of the active parent drug from the prodrug. High-performance liquid chromatography (HPLC) is often used to measure the disappearance of the prodrug and the appearance of the active glutamine analog over time. mdpi.com
For example, in the development of prodrugs for the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), researchers synthesized derivatives with various ester promoieties. uochb.cz One derivative, P11, demonstrated excellent metabolic stability in both plasma and intestinal homogenate, indicating it could likely survive transit to the tumor, while also showing high aqueous solubility and effective delivery of DON to tumors. uochb.cz
| Experimental System | Purpose of Evaluation | Key Parameters Measured |
|---|---|---|
| Plasma Incubations | To assess stability in systemic circulation. | Prodrug half-life, rate of hydrolysis by plasma esterases. uochb.cz |
| Intestinal or Liver Homogenates | To evaluate stability in tissues with high metabolic activity. | Rate of enzymatic cleavage, identification of metabolites. uochb.cz |
| Cancer Cell Line Cultures | To confirm bioactivation within the target cells. | Intracellular concentration of the active drug, rate of prodrug conversion. uochb.cz |
| Caco-2 Cell Monolayers | To study membrane permeability and transport of the prodrug. | Permeability coefficient, efficiency of transport. nih.gov |
Strategies for Organ-Specific or Cell-Type Selective Delivery in Preclinical Research
A major goal in using prodrugs of glutamine analogs is to achieve selective delivery to cancer cells while sparing healthy ones. hopkinsmedicine.org The "glutamine addiction" of many tumors provides a unique opportunity for targeted bioactivation. uochb.czhopkinsmedicine.org Cancer cells exhibit high rates of glutamine uptake and metabolism to fuel their rapid proliferation, a feature that can be exploited. uochb.czepfl.ch
The primary strategy for selective delivery involves designing a prodrug that is preferentially activated within the tumor microenvironment. uochb.cz This can be achieved through several mechanisms:
Exploiting Elevated Enzyme Activity : Some tumors overexpress certain enzymes, including specific esterases. A prodrug can be designed to be a preferred substrate for an enzyme that is more abundant or active in cancer cells compared to healthy tissues.
Targeting Metabolic Dependencies : The high metabolic rate of "glutamine-addicted" cancer cells can be harnessed. hopkinsmedicine.org Researchers have developed novel prodrugs that are simultaneously bio-activated in cancer cells but bio-inactivated in healthy tissues like the gut. hopkinsmedicine.org This dual-action design ensures the cytotoxic payload is released primarily where it is needed.
Redox-Responsive Prodrugs : The tumor microenvironment is often characterized by higher levels of oxidative stress and specific redox conditions. Prodrugs can be designed with linkages that are cleaved under these specific conditions, leading to tumor-selective drug release. epfl.ch
A prominent example is the glutamine antagonist prodrug DRP-104 (sirpiglenastat), which was engineered to target tumors effectively while minimizing the gastrointestinal toxicity associated with the parent drug. uochb.czhopkinsmedicine.org This approach relies on the differential metabolism between tumor and healthy tissues to ensure the active drug is released preferentially in the cancerous cells. uochb.cz
Structure-Activity Relationships in Prodrug Design and Optimization
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the design of prodrugs like this compound. These studies involve systematically modifying the chemical structure of the prodrug—specifically the promoiety—and evaluating how these changes affect its biological and pharmacokinetic properties.
For ester-based prodrugs of glutamine analogs, SAR studies typically focus on altering the alcohol component of the ester group (the "R" in R-COO-Drug). The goal is to understand how variations in the size, branching, and electronic properties of this group influence key parameters:
Rate of Hydrolysis : The steric and electronic nature of the ester group significantly impacts its susceptibility to enzymatic cleavage by esterases. For example, bulkier ester groups (e.g., tert-butyl) may be hydrolyzed more slowly than smaller ones (e.g., ethyl or methyl), potentially increasing the prodrug's stability and half-life in circulation. uochb.cz
Membrane Permeability and Transport : Changes in the lipophilicity of the promoiety can affect how efficiently the prodrug crosses cell membranes. SAR studies have shown that increasing the hydrophobicity of a side chain can increase the apparent binding affinity for transporters. mssm.edu However, there is often an optimal range, as excessive lipophilicity can sometimes lead to poor aqueous solubility or non-specific binding.
Targeting and Efficacy : The ultimate goal is to find a structural modification that enhances tumor delivery and anticancer efficacy. In the development of DON prodrugs, a systematic evaluation of twenty-one different ester and amide promoieties led to the identification of a tert-butyl ester-based derivative (P11) with an optimal profile of metabolic stability and tumor delivery. uochb.cz This demonstrates the power of SAR in fine-tuning a prodrug's properties for a specific therapeutic purpose.
By correlating these structural changes with experimental outcomes, researchers can develop a predictive understanding that guides the design of more effective and safer second-generation prodrugs.
| Structural Modification (Promoieties) | Observed Effect on Prodrug Properties | Implication for Prodrug Design |
|---|---|---|
| Varying alkyl chain length (e.g., methyl, ethyl, propyl) | Alters lipophilicity and rate of enzymatic hydrolysis. | Allows for fine-tuning of membrane permeability and drug release kinetics. scirp.org |
| Introducing steric hindrance (e.g., tert-butyl group) | Increases metabolic stability by slowing the rate of esterase cleavage. | Can prolong the prodrug's circulation time, potentially enhancing tumor accumulation. uochb.cz |
| Changing stereochemistry of the promoiety | Can influence interaction with specific enzymes or transporters. | Important for optimizing transport efficiency and selective bioactivation. nih.gov |
In Vitro Research Models Utilizing Glutamine Ethyl Ester
Application in Cell Culture Systems as a Stable Glutamine Source
L-glutamine is a critical amino acid for the in vitro growth and proliferation of mammalian cells, serving as a key source of carbon and nitrogen. evonik.comaltervista.org Standard cell culture media typically contain glutamine at concentrations 10 to 100 times higher than other amino acids. um.ac.ir However, L-glutamine is notoriously unstable in liquid culture media, where it can spontaneously degrade into pyroglutamate and ammonia (B1221849). evonik.comum.ac.irsigmaaldrich.comcytion.com This degradation is influenced by factors such as pH, temperature, and the presence of certain anions like phosphate and bicarbonate. sigmaaldrich.comhuankaigroup.com The accumulation of ammonia as a by-product can be toxic to cultured cells, negatively affecting viability, growth rates, and even protein glycosylation. um.ac.irum.ac.ir
This inherent instability necessitates the development of more stable glutamine derivatives for long-term or high-density cell culture applications. cytion.com The most common alternatives are dipeptides, such as L-alanyl-L-glutamine and glycyl-L-glutamine, which are more resistant to chemical degradation and release glutamine gradually as they are metabolized by the cells. evonik.comresearchgate.net Glutamine ethyl ester hydrochloride has been identified as a promising prodrug that maintains the advantages of L-glutamine while overcoming some of its application shortcomings. dissertationtopic.net As a derivative, it represents a strategy to enhance the stability and delivery of glutamine, although detailed studies comparing its stability profile directly against standard L-glutamine or dipeptides in various culture media are not extensively detailed in the reviewed literature.
Studies on Cellular Proliferation and Viability in Response to this compound Exposure
The availability of glutamine is essential for sustaining cellular proliferation and longevity in vitro. nih.gov For many cell types, particularly rapidly dividing ones like cancer cells and intestinal epithelial cells, glutamine is a primary energy source and a necessary component for the synthesis of nucleotides and proteins. thermofisher.commdpi.com Deprivation of glutamine from culture media is known to result in growth arrest and can induce apoptosis or cell death. nih.govnih.gov Studies have demonstrated that glutamine supplementation can significantly accelerate the proliferation of cells, including porcine intestinal epithelial cells (IPEC-J2) and intestinal stem cells. mdpi.com
While the crucial role of the parent compound, L-glutamine, in supporting cell growth and viability is well-established, specific research detailing the direct effects of this compound exposure on these parameters is limited in the available scientific literature. Current research often focuses on ethyl ester derivatives of glutamine antagonists or analogs designed to inhibit the growth of cancer cells by interfering with glutamine metabolism. nih.govnih.gov For instance, studies have been conducted on ethyl ester prodrugs of L-γ-methyleneglutamic acid amides and derivatives of the glutamine antagonist DON, which were found to suppress the growth of breast cancer and medulloblastoma cells, respectively. nih.govnih.gov However, these studies investigate the inhibitory effects of modified glutamine-like molecules rather than the supportive role of a direct glutamine pro-drug like this compound.
Investigations of Cellular Metabolism in Cancer Cell Lines and Other Proliferating Cells
Reprogramming of cellular metabolism is a hallmark of cancer, and many tumor cells exhibit a strong dependence on glutamine. nih.govnih.gov This phenomenon, often termed "glutamine addiction," involves the high-rate uptake and utilization of glutamine to fuel the tricarboxylic acid (TCA) cycle for energy production and to provide essential nitrogen and carbon precursors for the biosynthesis of nucleotides, amino acids, and lipids. nih.govnih.govembopress.org Glutamine is first converted to glutamate (B1630785) by the enzyme glutaminase (B10826351) (GLS), and glutamate is then converted to the TCA cycle intermediate α-ketoglutarate. huankaigroup.comnih.gov
Given this dependency, a significant area of cancer research focuses on targeting glutamine metabolism as a therapeutic strategy. researchgate.netresearchgate.net This has led to the development of molecules that inhibit glutamine uptake or its subsequent metabolic conversion. nih.gov Research in this area includes the synthesis and evaluation of esterified compounds, such as the ethyl ester prodrug of the glutamine antagonist DON, which is designed to be cleaved within the tumor microenvironment to release the active inhibitor. nih.gov These studies, however, are centered on disrupting glutamine metabolism rather than examining how a compound like this compound is itself taken up and metabolized by cancer cells. Investigations specifically tracking the metabolic fate of this compound within cancer cells or other highly proliferative cell lines are not prominently featured in the reviewed literature, which has prioritized the development of inhibitory agents.
Examination of Oxidative Stress Responses and Antioxidant Capacity in Cellular Models
Glutamine plays a vital role in cellular defense against oxidative stress, primarily by serving as a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. thermofisher.comnih.govmdpi.com Glutathione is a tripeptide composed of glutamate, cysteine, and glycine (B1666218); the glutamate component is directly derived from glutamine. nih.gov By contributing to the maintenance of the cellular GSH pool, glutamine is crucial for maintaining redox balance, detoxifying reactive oxygen species (ROS), and protecting cells from oxidative damage. nih.govresearchgate.net
While direct studies on this compound's role in oxidative stress are not available, research on a structurally related compound, γ-glutamylcysteine ethyl ester (GCEE), provides a relevant model. GCEE is a precursor for GSH synthesis. nih.gov In a study using a human brain microvascular endothelial cell line, GCEE demonstrated significant cytoprotective effects against oxidative stress induced by hydrogen peroxide (H₂O₂) and oxygen-glucose deprivation (OGD). nih.gov Treatment with GCEE was shown to reduce the formation of ROS, restore depleted intracellular GSH levels, and significantly decrease cell death. nih.gov Furthermore, GCEE helped to ameliorate the disruption of mitochondrial membrane potentials caused by OGD. nih.gov These findings highlight how an ethyl ester derivative of a glutamine-containing molecule can effectively bolster cellular antioxidant capacity and protect against oxidative injury. nih.gov
Table 1: Effects of γ-glutamylcysteine ethyl ester (GCEE) on Human Brain Microvascular Endothelial Cells (HBMECs) Under Oxidative Stress nih.gov
| Parameter Measured | Stressor | GCEE Concentration | Observed Effect |
| Reactive Oxygen Species (ROS) Formation | 100µM H₂O₂ | 750µM | Reduced ROS formation back to baseline levels. |
| Cell Survival (MTT Assay) | 100µM H₂O₂ for 18h | 500 – 1000µM | Significantly restored cell survival to normal range. |
| Cytotoxicity (LDH Assay) | 100µM H₂O₂ for 18h | 500 – 1000µM | Validated the increase in cell survival. |
| Mitochondrial Membrane Potential | 8h OGD + 16h re-oxygenation | Not specified | Ameliorated the decrease in mitochondrial membrane potential. |
| Cell Death | OGD | Not specified | Significantly decreased endothelial cell death. |
Advanced Analytical and Isotopic Tracing Methodologies for Glutamine Ethyl Ester Research
Mass Spectrometry-Based Quantitation and Identification Techniques
Mass spectrometry stands as a cornerstone in the analysis of glutamine ethyl ester, offering unparalleled sensitivity and specificity. Its application spans from simple quantification to complex isotopic analysis, enabling a detailed view of the molecule's journey through metabolic networks.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of amino acids and their derivatives, including this compound. Due to the polar and non-volatile nature of amino acids, derivatization is a necessary step to make them amenable to GC analysis. This process involves converting the amino acid into a more volatile and thermally stable compound.
One common derivatization strategy involves esterification, and the analysis of glutamine often proceeds through the formation of its ethyl ester. For instance, the N(O,S)-ethoxycarbonyl ethyl ester derivative of glutamine has been shown to be a stable compound that is well-suited for GC-MS analysis. This derivatization allows for reproducible and accurate quantification of glutamine in biological samples. The resulting derivatives produce characteristic fragments upon mass spectrometry, which aids in their identification.
The GC-MS analytical process separates the derivatized this compound from other components in a sample based on its retention time in the gas chromatograph. Subsequently, the mass spectrometer fragments the molecule and separates the fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification and quantification.
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) for Isotopic Analysis
For studies involving stable isotopes, gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) is the methodology of choice. This powerful technique allows for the precise measurement of isotopic enrichment in specific compounds. In the context of this compound research, GC/C/IRMS is instrumental in determining the incorporation of stable isotopes, such as ¹³C and ¹⁵N, into the glutamine molecule.
The process begins with the separation of the derivatized this compound by gas chromatography. The separated compound is then combusted at a high temperature, converting it into simple gases like CO₂ and N₂. These gases are then introduced into an isotope ratio mass spectrometer, which measures the ratio of heavy to light isotopes with high precision.
This technique is particularly valuable for metabolic studies where researchers aim to trace the fate of isotopically labeled glutamine. For example, a study utilized the N(O,S)-ethoxycarbonyl ethyl ester derivative of glutamine to measure ¹³C- and ¹⁵N-isotopic enrichment in plasma samples. The method proved to be highly reproducible and accurate, with a relative standard deviation (RSD) below 0.8% for GC/MS and 3.2% for GC/C/IRMS. researchgate.net GC/C/IRMS can determine isotopic enrichments in the range of 0.3–2 ± 0.02 mole percent excess (MPE), making it significantly more sensitive than conventional GC/MS for low levels of enrichment. researchgate.net
| Parameter | GC/MS | GC/C/IRMS |
|---|---|---|
| Primary Application | Quantitation and Identification | Isotopic Enrichment Analysis |
| Derivatization | Required (e.g., N(O,S)-ethoxycarbonyl ethyl ester) | Required (e.g., N(O,S)-ethoxycarbonyl ethyl ester) |
| Typical Precision (RSD) | < 0.8% | < 3.2% |
| Isotopic Enrichment Range (MPE) | 2–100 ± 0.3 | 0.3–2 ± 0.02 |
Stable Isotope Tracing for Elucidating Metabolic Flux and Pathway Contributions
Stable isotope tracing is a powerful research tool used to unravel the complexities of metabolic pathways. By introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system, scientists can track their transformation and incorporation into various metabolites. This approach provides quantitative insights into metabolic flux, which is the rate of turnover of molecules through a metabolic pathway.
In the context of this compound research, stable isotope tracing with labeled glutamine is crucial for understanding its metabolic fate. For instance, studies have utilized [2,5-¹⁵N₂]-Gln and [1-¹³C]-Gln to investigate glutamine metabolism in vivo. researchgate.net Following administration, the enrichment of these isotopes in plasma glutamine and other metabolites is measured over time, often using GC/C/IRMS.
These studies can reveal key aspects of glutamine metabolism, such as its rate of appearance and disappearance, its conversion to other amino acids, and its contribution to various metabolic pathways, including the tricarboxylic acid (TCA) cycle. The data generated from stable isotope tracing experiments are essential for constructing metabolic models and understanding how glutamine metabolism is altered in different physiological and pathological states.
| Isotopic Tracer | Biological Compartment Studied | Key Findings | Analytical Technique |
|---|---|---|---|
| [2,5-¹⁵N₂]-Gln | Rat portal and peripheral blood | Maximal appearance of the tracer occurred between 40 and 80 minutes after oral administration. | GC/C/IRMS |
| [1-¹³C]-Gln | Human plasma | A plateau in ¹³C-Gln enrichment was reached after 3 hours of intravenous infusion. | GC/C/IRMS |
Development of Radiotracer Methodologies for Positron Emission Tomography (PET) Research
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in vivo. This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). The development of novel PET radiotracers is an active area of research, with a focus on targeting specific metabolic pathways that are altered in diseases like cancer.
Given the critical role of glutamine in tumor metabolism, there has been significant interest in developing glutamine-based PET radiotracers. While research specifically on a radiolabeled this compound for PET is not extensively documented in publicly available literature, the principles of developing such a tracer would follow established methodologies for other glutamine analogs.
The development process typically involves:
Design and Synthesis: A precursor molecule is designed and synthesized, which can be readily labeled with a positron-emitting isotope. In the case of a this compound tracer, this would involve creating a stable, non-radiolabeled version of the compound.
Radiolabeling: The precursor is then radiolabeled with a positron emitter, most commonly ¹⁸F, due to its favorable half-life of approximately 110 minutes. This process needs to be rapid and efficient. For example, the synthesis of N-(2-[¹⁸F]fluoropropionyl)-L-glutamine ([¹⁸F]FPGLN) has been achieved with a decay-corrected yield of 30 ± 5%. nih.gov
Preclinical Evaluation: The newly synthesized radiotracer undergoes extensive preclinical evaluation. This includes in vitro cell uptake studies to confirm its interaction with the target pathway and in vivo studies in animal models to assess its biodistribution, pharmacokinetics, and tumor-targeting capabilities. For instance, PET/CT studies with [¹⁸F]FPGLN have shown intense accumulation in lung adenocarcinoma and prostate cancer xenografts. nih.gov
The goal of these developments is to create a radiotracer that can accurately and non-invasively image glutamine metabolism, providing valuable diagnostic and prognostic information, as well as a tool for monitoring therapeutic responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
